molecular formula C14H17N3O2 B2451346 1-(furan-3-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine CAS No. 2320418-14-0

1-(furan-3-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine

Cat. No.: B2451346
CAS No.: 2320418-14-0
M. Wt: 259.309
InChI Key: CRRQMNUZUFICQV-UHFFFAOYSA-N
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Description

1-(furan-3-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine is a complex organic compound that features a furan ring, a pyrazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-3-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Synthesis of the Pyrazole Ring: The pyrazole ring is formed by reacting hydrazines with 1,3-diketones under acidic or basic conditions.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through hydrogenation of pyridine derivatives.

    Coupling Reactions: The final step involves coupling the furan, pyrazole, and piperidine rings using appropriate coupling agents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(furan-3-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazole ring can be reduced to form pyrazolines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and alkoxides are used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Pyrazolines and other reduced forms.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(furan-3-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(furan-3-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(furan-3-carbonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine: Similar in structure but with different substituents.

    Pyrazole Derivatives: Compounds with similar pyrazole rings but different functional groups.

    Piperidine Derivatives: Compounds with similar piperidine rings but different substituents.

Uniqueness

This compound is unique due to its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

furan-3-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-16-8-13(7-15-16)11-3-2-5-17(9-11)14(18)12-4-6-19-10-12/h4,6-8,10-11H,2-3,5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRQMNUZUFICQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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